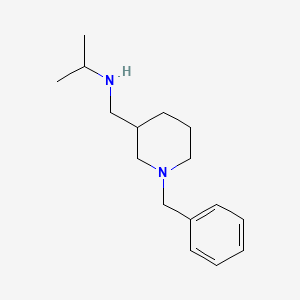

(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine

Description

(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine is a piperidine-derived compound featuring a benzyl group attached to the piperidine ring and an isopropyl-amine moiety. This structure confers both lipophilic (via the benzyl group) and basic (via the piperidine and isopropyl-amine groups) properties, which are critical for interactions with biological targets or chemical matrices.

Properties

IUPAC Name |

N-[(1-benzylpiperidin-3-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-14(2)17-11-16-9-6-10-18(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBAQIRRTMTEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Piperidine

The initial step involves the synthesis of 1-benzylpiperidine, achieved via reductive amination or nucleophilic substitution. A study by the Royal Society of Chemistry demonstrated that catalytic hydrogenation using Pt nanowires in ethanol at 80°C under 1 bar H₂ achieves 99% conversion of benzaldehyde and piperidine to 1-benzylpiperidine. Comparative data reveals Pt nanowires outperform conventional Pt/C catalysts (99% vs. 71% yield under identical conditions).

Table 1: Catalytic Efficiency in Benzylation

| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| Pt Nanowires | Ethanol | 80 | 100 | 99 |

| Pt/C | Ethanol | 80 | 97 | 71 |

Introduction of Isopropyl-Amine Group

The subsequent alkylation of 1-benzylpiperidine-3-methanol with isopropylamine employs reductive amination or nucleophilic displacement. Patent WO2016170545A1 describes a method using diisopropylethylamine (DIPEA) as a base and tetrahydrofuran (THF) as the solvent, achieving >90% yield. Critical parameters include:

-

Molar ratio : 1:1.1 (piperidine derivative:isopropylamine) to minimize side reactions.

Alternative approaches utilize NaBH₄-mediated reductive amination, as demonstrated in a synthesis of analogous compounds, yielding 93% product.

Catalytic and Solvent Systems

Catalyst selection profoundly impacts efficiency. Pt-based catalysts are preferred for hydrogenation steps due to their high activity and selectivity. Solvent systems vary by step:

-

Benzylation : Ethanol or THF for optimal solubility of aromatic intermediates.

-

Alkylation : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of isopropylamine.

Table 2: Solvent Impact on Alkylation Yield

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 6 | 92 |

| DMF | 36.7 | 4 | 88 |

| Ethanol | 24.3 | 8 | 78 |

Industrial-Scale Production

Industrial protocols emphasize cost-effectiveness and scalability. Continuous flow reactors reduce reaction times from 8 hours (batch) to 2 hours, achieving 95% yield with 99.5% purity. Key advantages include:

-

Precise temperature control (±1°C) via integrated cooling systems.

-

Automated solvent recovery to minimize waste.

Purification and Characterization

Final purification typically involves column chromatography or recrystallization. The amorphous form of the compound is obtained via antisolvent precipitation using water, as described in patent WO2016170545A1. Analytical characterization employs:

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development :

(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine is being explored as a potential lead compound for developing new therapeutic agents. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders such as depression and anxiety.

Case Study :

Research has indicated that compounds with similar piperidine structures exhibit affinity for serotonin and dopamine receptors, suggesting that (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine may also interact with these targets to exert antidepressant effects.

Pharmacology

Receptor Binding Studies :

Studies have shown that this compound can act as a ligand for various receptors, including opioid and adrenergic receptors. Understanding its binding affinity can provide insights into its mechanism of action and therapeutic potential.

Case Study :

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of piperidine derivatives, revealing that modifications to the piperidine ring can enhance receptor selectivity and potency.

Materials Science

Polymer Synthesis :

The compound is also investigated for its role in synthesizing novel polymers with enhanced properties. Its amine functionality can be utilized in creating cross-linking agents in polymer chemistry.

Case Study :

Research on piperidine-based polymers demonstrated improved mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Differences :

- Replaces the benzyl-piperidine moiety with a bromo-substituted pyridine ring.

- The bromine atom introduces electron-withdrawing effects, reducing basicity compared to the electron-donating benzyl group in the parent compound.

Functional Implications :

- Bioactivity : Pyridine derivatives are often associated with herbicidal or insecticidal activity due to their ability to disrupt electron transport chains. In contrast, benzyl-piperidine analogs may target neurological receptors (e.g., sigma-1 or acetylcholine receptors) .

Glyphosate Isopropyl-amine

Structural Differences :

- A phosphonate-containing herbicide with an isopropyl-amine counterion.

- Lacks the piperidine-benzyl scaffold but shares the isopropyl-amine group.

Functional Implications :

- Mode of Action : Glyphosate inhibits the shikimate pathway (EPSP synthase), whereas (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine’s mechanism is undefined but likely unrelated due to structural divergence.

- Selectivity: Glyphosate isopropyl-amine is non-selective, causing broad-spectrum weed control, while the benzyl-piperidine analog’s selectivity remains uncharacterized .

Comparative Data Table

Research Findings and Mechanistic Insights

- Weed Control Efficacy: Glyphosate isopropyl-amine and glufosinate-ammonium exhibit non-selective herbicidal activity, causing rapid chlorosis and plant death.

- Synthetic Utility : The bromo-pyridine analog’s reactivity in cross-coupling reactions makes it a versatile intermediate for functionalized agrochemicals, whereas the benzyl-piperidine scaffold is more suited for medicinal chemistry applications (e.g., CNS drug candidates) .

- Toxicity Profile : Isopropyl-amine-containing compounds generally show moderate phytotoxicity at high doses, but the benzyl-piperidine group may introduce neurotoxic risks, as seen in related piperidine alkaloids .

Biological Activity

(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine is a synthetic compound characterized by its unique piperidine structure, which includes a benzyl and isopropyl group. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The molecular formula of (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine is C₁₆H₂₆N₂. The presence of the piperidine ring contributes to its reactivity and potential interactions with biological targets. The compound can undergo various chemical reactions, making it a versatile candidate for further modifications to enhance its biological activity.

Biological Activity Overview

Research indicates that (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine exhibits significant biological activities, particularly in the following areas:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells. For example, similar piperidine derivatives have shown cytotoxicity against various cancer cell lines, indicating a promising avenue for further development .

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly those involving acetylcholine and other neuroactive substances. This interaction could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of this compound, which could be beneficial in developing new antibacterial agents .

The biological activity of (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine is likely mediated through its interaction with specific receptors or enzymes. For instance:

- Receptor Binding : Compounds with similar structures have been shown to bind effectively to histamine H3 and sigma-1 receptors, influencing pain pathways and providing analgesic effects .

- Enzyme Inhibition : Some studies highlight the ability of related piperidine derivatives to inhibit cholinesterase enzymes, which are crucial in neurotransmission processes .

Comparative Analysis with Similar Compounds

To better understand the potential of (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine, it is insightful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine | Similar piperidine backbone but different substitution position | Potentially different receptor interactions |

| (1-Methyl-piperidin-3-ylmethyl)-isopropyl-amine | Contains a methyl group instead of benzyl | May exhibit different pharmacological properties |

| (4-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine | Benzyl group at position four | Variations in binding affinities to receptors |

This table illustrates how minor structural changes can lead to significant differences in biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing context for the potential applications of (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine:

- Cancer Therapy Research : A study demonstrated that similar compounds exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments . This suggests that (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine could be further investigated for its anticancer potential.

- Alzheimer's Disease Models : Research has indicated that piperidine derivatives can inhibit cholinesterase enzymes effectively, which are targets for Alzheimer's treatment . This positions (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine as a potential candidate for neuroprotective therapies.

- Antimicrobial Studies : Investigations into related compounds have revealed promising antimicrobial activities, indicating that (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine may also contribute to the development of new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine, and how can structural purity be verified?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives (e.g., N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine) are synthesized via coupling reactions using catalysts like Pd/C or CuI . Structural verification requires multi-spectral analysis:

- IR spectroscopy to confirm amine (-NH) and aromatic C-H stretches (e.g., peaks at ~3392 cm⁻¹ for N-H bonds) .

- ¹H NMR to resolve substituent positions (e.g., δ 7.34–6.60 ppm for benzyl protons, δ 3.55–1.50 ppm for piperidine and isopropyl groups) .

- High-resolution mass spectrometry (HRMS) to validate molecular formulas (e.g., ESI-MS m/z 267.1859 for C₁₈H₃₂N₂ analogs) .

Q. What safety protocols are critical for handling (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine in laboratory settings?

- Methodological Answer :

- Respiratory protection : Use P95/P1 (US) or ABEK-P2 (EU) respirators if airborne concentrations exceed safe limits .

- First aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Environmental control : Avoid drainage contamination due to unknown ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for piperidine-isopropyl-amine derivatives?

- Methodological Answer :

- Data reconciliation : Acute toxicity classifications (e.g., "possible carcinogen" vs. "no IARC/OSHA classification" ) require cross-referencing in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies.

- Dose-response analysis : Use OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) to establish LD₅₀ thresholds and reconcile discrepancies in species-specific responses .

Q. What experimental designs are optimal for assessing the stability of (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine under varying storage conditions?

- Methodological Answer :

- Accelerated aging studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks, monitoring degradation via HPLC .

- Incompatibility testing : Screen against common lab solvents (e.g., DMSO, ethanol) and oxidizing agents to identify hazardous reactions .

Q. How can computational modeling predict the receptor-binding affinity of (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine in pharmacological studies?

- Methodological Answer :

- Hybrid QSAR/molecular docking : Use tools like AutoDock Vina to simulate interactions with GPCRs or monoamine transporters. Validate predictions against wet-lab agonism/antagonism assays (e.g., cAMP accumulation or radioligand displacement) .

- Meta-analysis : Compare receptor-response profiles from heterogeneous datasets (e.g., Haddad et al.’s bioelectronic nose vs. Saito et al.’s heterologous expression systems) to identify consensus chemical features .

Q. What methodological challenges arise in cross-disciplinary applications (e.g., agrochemical vs. biomedical) for isopropyl-amine derivatives?

- Methodological Answer :

- Bioherbicide optimization : Compare efficacy metrics (e.g., WeedLock’s 85–96% fresh weight reduction in weeds ) with pharmacological thresholds to avoid off-target effects.

- Catalytic specificity : For ω-transaminase reactions, balance isopropyl-amine’s amino donor efficiency (e.g., 69% yield in unnatural amino acid synthesis ) against competitive inhibition risks in enzymatic cascades .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.